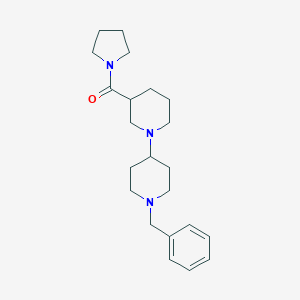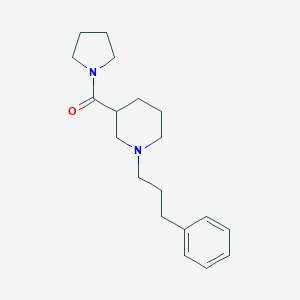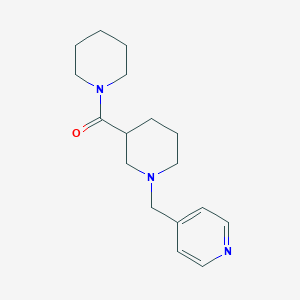![molecular formula C17H27N3O B247437 2,6-Dimethyl-4-[1-(pyridin-4-ylmethyl)piperidin-4-yl]morpholine](/img/structure/B247437.png)
2,6-Dimethyl-4-[1-(pyridin-4-ylmethyl)piperidin-4-yl]morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dimethyl-4-[1-(pyridin-4-ylmethyl)piperidin-4-yl]morpholine is a chemical compound that belongs to the class of morpholine derivatives. It has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience.
科学的研究の応用
2,6-Dimethyl-4-[1-(pyridin-4-ylmethyl)piperidin-4-yl]morpholine has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit potent and selective binding affinity towards certain neurotransmitter receptors, such as the dopamine D4 receptor and the serotonin 5-HT2A receptor. This makes it a promising candidate for the development of novel drugs for the treatment of various neurological and psychiatric disorders, such as schizophrenia, depression, and anxiety.
作用機序
The mechanism of action of 2,6-Dimethyl-4-[1-(pyridin-4-ylmethyl)piperidin-4-yl]morpholine involves its interaction with specific neurotransmitter receptors in the brain. It has been shown to act as a partial agonist at the dopamine D4 receptor and an antagonist at the serotonin 5-HT2A receptor. This leads to modulation of the dopaminergic and serotonergic signaling pathways, which are involved in various physiological and behavioral processes, such as mood regulation, cognition, and reward.
Biochemical and Physiological Effects
2,6-Dimethyl-4-[1-(pyridin-4-ylmethyl)piperidin-4-yl]morpholine has been shown to produce various biochemical and physiological effects in preclinical studies. It has been reported to enhance dopamine release in certain brain regions, such as the prefrontal cortex and the nucleus accumbens, which are involved in reward processing and motivation. It has also been shown to improve cognitive function and memory in animal models of cognitive impairment. Additionally, it has been reported to exhibit anxiolytic and antidepressant-like effects in certain behavioral tests.
実験室実験の利点と制限
One of the main advantages of using 2,6-Dimethyl-4-[1-(pyridin-4-ylmethyl)piperidin-4-yl]morpholine in lab experiments is its selective binding affinity towards specific neurotransmitter receptors. This allows for precise modulation of dopaminergic and serotonergic signaling pathways, which are involved in various physiological and behavioral processes. Additionally, its potent and specific binding properties make it a valuable tool for drug discovery and medicinal chemistry research.
However, there are also some limitations associated with the use of 2,6-Dimethyl-4-[1-(pyridin-4-ylmethyl)piperidin-4-yl]morpholine in lab experiments. One of the main limitations is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experimental paradigms. Additionally, its pharmacokinetic properties, such as its metabolism and distribution in the body, are not well understood, which can limit its translational potential.
将来の方向性
There are several future directions for research on 2,6-Dimethyl-4-[1-(pyridin-4-ylmethyl)piperidin-4-yl]morpholine. One potential direction is the development of novel drugs based on its chemical structure for the treatment of various neurological and psychiatric disorders. Another direction is the elucidation of its pharmacokinetic properties and metabolism in the body, which can improve its translational potential. Additionally, further studies are needed to investigate its potential applications in other fields, such as neuroscience and drug discovery.
合成法
2,6-Dimethyl-4-[1-(pyridin-4-ylmethyl)piperidin-4-yl]morpholine can be synthesized by reacting 4-(pyridin-4-ylmethyl)piperidine with 2,6-dimethylmorpholine in the presence of a suitable catalyst. The reaction can be carried out under reflux conditions in a suitable solvent, such as dichloromethane or chloroform. The product can be purified by column chromatography or recrystallization.
特性
分子式 |
C17H27N3O |
|---|---|
分子量 |
289.4 g/mol |
IUPAC名 |
2,6-dimethyl-4-[1-(pyridin-4-ylmethyl)piperidin-4-yl]morpholine |
InChI |
InChI=1S/C17H27N3O/c1-14-11-20(12-15(2)21-14)17-5-9-19(10-6-17)13-16-3-7-18-8-4-16/h3-4,7-8,14-15,17H,5-6,9-13H2,1-2H3 |
InChIキー |
SSWACDZPHXMSIO-UHFFFAOYSA-N |
SMILES |
CC1CN(CC(O1)C)C2CCN(CC2)CC3=CC=NC=C3 |
正規SMILES |
CC1CN(CC(O1)C)C2CCN(CC2)CC3=CC=NC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-[4-(Benzyloxy)-3-methoxybenzyl]-3-(1-piperidinylcarbonyl)piperidine](/img/structure/B247362.png)

![1-{[1-(4-Pyridinylmethyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B247364.png)
![1-{[1-(2-Pyridinylmethyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B247365.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(3-fluorobenzyl)-N-methyl-3-piperidinecarboxamide](/img/structure/B247367.png)
![1-[1-(4-Bromobenzyl)-4-piperidinyl]-4-methylpiperazine](/img/structure/B247370.png)

![4-Bromo-2-{[4-(4-ethyl-1-piperazinyl)-1-piperidinyl]methyl}phenol](/img/structure/B247372.png)
![1-[1-(3-Bromobenzyl)-4-piperidinyl]-4-ethylpiperazine](/img/structure/B247374.png)
![1-[1-(3,5-Dimethoxybenzoyl)-4-piperidinyl]azepane](/img/structure/B247378.png)
![1-[1-(2-Methoxybenzoyl)-4-piperidinyl]-4-methylpiperazine](/img/structure/B247381.png)